molecular formula C3H6OS B154417 Propanethioic acid CAS No. 1892-31-5

Propanethioic acid

Cat. No.: B154417
CAS No.: 1892-31-5
M. Wt: 90.15 g/mol
InChI Key: KOODSCBKXPPKHE-UHFFFAOYSA-N
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Description

Propanethioic acid, also known as 3-mercaptopropionic acid, is an organic compound with the molecular formula C3H6OS. It is a thiol-containing carboxylic acid, characterized by the presence of a thiol group (-SH) and a carboxyl group (-COOH) in its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Propanethioic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a competitive inhibitor in the respiratory electron transport chain by inhibiting succinate dehydrogenase . This interaction alters the normal functioning of the enzyme, thereby affecting the biochemical reactions it catalyzes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can lead to changes in the regulation of glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, when this compound binds to the active site of an enzyme, it can prevent the enzyme’s natural substrate from binding, thereby inhibiting the enzyme’s activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied for this compound, such studies are crucial for understanding its safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a key intermediate in the citric acid cycle, a crucial metabolic pathway that provides energy to cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanethioic acid can be synthesized through several methods. One common method involves the reaction of acrylonitrile with hydrogen sulfide, followed by hydrolysis. The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure to ensure efficient conversion.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrolysis of 3-chloropropionic acid in the presence of sodium hydrosulfide. This method is favored due to its cost-effectiveness and scalability. The reaction is carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Propanethioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research explores its potential in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Propanethioic acid can be compared with other thiol-containing carboxylic acids, such as:

    Thioglycolic acid: Similar in structure but with a shorter carbon chain.

    Cysteine: An amino acid with a thiol group, playing a crucial role in protein structure and function.

This compound is unique due to its specific combination of a thiol and a carboxyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOODSCBKXPPKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075156
Record name Propanethioic acid
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Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-31-5
Record name Thiopropionic acid
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Record name Propanethioic acid
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Record name 1892-31-5
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Record name Propanethioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antifungal potential of volatile organic compounds (VOCs) produced by Bacillus siamensis YJ15, and what role does Propanethioic acid play?

A1: Research has shown that Bacillus siamensis YJ15 emits a variety of VOCs with significant antifungal activity against Botrytis cinerea and other plant pathogenic fungi []. Among the identified compounds, this compound, specifically 2,2-dimethyl-, ethyl 2-methylbutyrate, was detected. While it exhibited some antifungal activity, other VOCs like 2-ethylhexanol and 1-heptanol proved to be more potent against B. cinerea []. This suggests that while this compound derivatives contribute to the overall antifungal effect, they might not be the most potent contributors in this specific case.

Q2: Can you explain the use of Dialkylaluminum Chloride in reactions involving this compound derivatives?

A2: Dialkylaluminum chloride (R2AlCl) acts as a catalyst in ene reactions where carbon disulfide (OCS) acts as an enophile with alkenes []. Interestingly, R2AlCl selectively complexes with the sulfur atom in OCS. This complex then reacts with various alkenes to yield β,γ-unsaturated thioic acid ene adducts. While the research doesn't specifically involve this compound, it showcases the reactivity of the thioic acid group and its potential in organic synthesis [].

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